molecular formula C20H23N3O4 B11322757 dimethyl 4-(1-ethyl-1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-(1-ethyl-1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11322757
M. Wt: 369.4 g/mol
InChI Key: AJLLFZYWUFFUDT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzodiazole moiety and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodiazole derivatives with dihydropyridine precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to certain enzymes or receptors, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with ion channels or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of benzodiazole and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

dimethyl 4-(1-ethylbenzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23N3O4/c1-6-23-14-10-8-7-9-13(14)22-18(23)17-15(19(24)26-4)11(2)21-12(3)16(17)20(25)27-5/h7-10,17,21H,6H2,1-5H3

InChI Key

AJLLFZYWUFFUDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

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